1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy-

Description

Historical Context and Discovery

The development and characterization of 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- emerged from systematic research into complex multifunctional organic compounds during the advancement of polymer chemistry in the late twentieth and early twenty-first centuries. According to database records, this compound was first catalogued and structurally characterized in 2005, with its entry into the PubChem database occurring on August 8, 2005. The compound's discovery and subsequent characterization represented part of broader research efforts to synthesize and understand complex aromatic alcohols that could serve as building blocks for advanced polymeric materials.

The historical development of this compound occurred within the context of expanding research into bisphenol analogues and related diphenolic compounds. During this period, chemists were actively investigating variations on traditional bisphenol structures to develop materials with enhanced properties and reduced environmental concerns. The synthesis and characterization of 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- contributed to this growing understanding of how structural modifications to basic diphenolic frameworks could produce compounds with unique chemical and physical properties.

Research into this compound has continued to evolve, with the most recent structural and property updates recorded as recently as May 10, 2025, indicating ongoing scientific interest and potential applications. This sustained research attention suggests that the compound continues to hold promise for various industrial and scientific applications, particularly in areas requiring specialized chemical properties that cannot be achieved with simpler molecular structures.

Nomenclature and Identification Systems

1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- operates under a comprehensive system of chemical identification that reflects both its complex structure and its place within broader chemical classification systems. The compound is officially registered under Chemical Abstracts Service number 3957-22-0, which serves as its primary identifier in chemical databases and regulatory systems. This unique identifier ensures precise identification despite the compound's complex nomenclature and multiple possible naming conventions.

| Identification System | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 3957-22-0 | PubChem Database |

| European Inventory Number | 223-553-1 | EINECS Registry |

| PubChem Compound Identifier | 77564 | National Center for Biotechnology Information |

| Molecular Formula | C19H24O6 | Computed Analysis |

| Molecular Weight | 348.4 g/mol | PubChem Calculation |

The European Inventory of Existing Commercial Chemical Substances number 223-553-1 provides additional regulatory identification within European chemical management systems. This dual identification system ensures that the compound can be accurately tracked and regulated across different international chemical safety and commerce frameworks.

Alternative nomenclature systems recognize this compound through various descriptive names that emphasize different aspects of its molecular structure. The systematic name "5,5'-(1-Methylethylidene)bis(2-hydroxy-1,3-benzenedimethanol)" provides detailed structural information, while the identifier "DTXSID9063245" serves specialized toxicological databases. The compound may also be referenced as "(Propane-2,2-diylbis(2-hydroxybenzene-5,3,1-triyl))tetramethanol" or "4-[2-[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]propan-2-yl]-2,6-bis(hydroxymethyl)phenol," depending on the specific naming convention employed by different research communities.

Significance in Organic and Polymer Chemistry

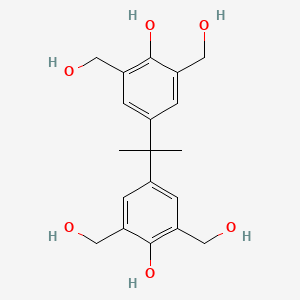

The significance of 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- in organic and polymer chemistry stems from its unique structural characteristics that combine multiple functional groups within a single molecular framework. The compound features six hydroxyl groups distributed across its structure, with four hydroxymethyl groups and two phenolic hydroxyl groups, creating extensive opportunities for chemical reactivity and cross-linking reactions. This multifunctional nature positions the compound as a potentially valuable building block for advanced polymer synthesis and materials science applications.

The molecular architecture of this compound presents particular interest for polymer chemists working with cross-linking systems and network polymers. The presence of multiple hydroxyl groups enables the formation of extensive hydrogen bonding networks, while the aromatic rings provide structural rigidity and thermal stability. The isopropylidene bridge connecting the two benzene ring systems creates a controlled spatial arrangement that can influence polymer chain packing and mechanical properties in resulting materials.

Research into similar multifunctional aromatic compounds has demonstrated their utility in creating polymers with enhanced thermal stability, mechanical strength, and chemical resistance. The specific arrangement of functional groups in 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- suggests potential applications in specialty polymer formulations where precise control over cross-linking density and polymer network architecture is required. The compound's structure may enable the development of materials with tailored properties for specific industrial applications.

The compound's potential significance extends beyond traditional polymer applications to include possible uses in advanced materials science, including the development of novel composites, specialty coatings, and functional materials with designed properties. The combination of aromatic stability, multiple reactive sites, and controlled molecular geometry provides a platform for creating materials with properties that cannot be achieved using simpler monofunctional or bifunctional building blocks.

Relationship to Bisphenol Analogues

1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- exhibits structural relationships to the broader family of bisphenol compounds while maintaining distinct characteristics that differentiate it from conventional bisphenol analogues. Unlike traditional bisphenols such as Bisphenol F, which features a simpler diphenolic structure with the formula C13H12O2, this compound incorporates additional hydroxymethyl substituents and a more complex molecular architecture with the formula C19H24O6.

The structural comparison reveals both similarities and important differences between this compound and established bisphenol analogues. Like Bisphenol F, which consists of two hydroxylated benzene rings connected by a methylene bridge, 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- features two aromatic rings connected by a linking group. However, the linking group in this compound is an isopropylidene unit rather than a simple methylene bridge, and each benzene ring carries additional hydroxymethyl substituents that significantly alter the compound's chemical properties and reactivity profile.

| Compound | Molecular Formula | Bridge Structure | Hydroxyl Groups | Molecular Weight |

|---|---|---|---|---|

| Bisphenol F | C13H12O2 | Methylene (-CH2-) | 2 (phenolic) | 200.23 g/mol |

| Target Compound | C19H24O6 | Isopropylidene (-C(CH3)2-) | 6 (4 primary, 2 phenolic) | 348.4 g/mol |

The relationship to bisphenol analogues extends to potential applications and chemical behavior patterns. Research on Bisphenol F has demonstrated its utility in plastics and epoxy resin manufacture, suggesting that structurally related compounds like 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- might find similar applications with enhanced or modified properties due to their increased functionality.

The additional hydroxymethyl groups present in 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- create opportunities for more extensive cross-linking and network formation compared to simpler bisphenol analogues. This enhanced functionality may enable the development of materials with superior mechanical properties, thermal stability, or chemical resistance compared to those derived from conventional bisphenols. The compound's relationship to established bisphenol chemistry provides a foundation for understanding its potential applications while its unique structural features suggest possibilities for developing materials with novel properties not achievable with simpler analogues.

Properties

IUPAC Name |

4-[2-[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]propan-2-yl]-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-19(2,15-3-11(7-20)17(24)12(4-15)8-21)16-5-13(9-22)18(25)14(6-16)10-23/h3-6,20-25H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIRUWWYQXWRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)CO)O)CO)C2=CC(=C(C(=C2)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063245 | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3957-22-0 | |

| Record name | 5,5′-(1-Methylethylidene)bis[2-hydroxy-1,3-benzenedimethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3957-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis(2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003957220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-isopropylidenebis(m-xylene-2,α,α'-triol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- (CAS No. 3957-22-0) is an organic compound with a molecular formula of C19H24O6 and a molecular weight of 348.4 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the areas of anticancer effects, antioxidant properties, and applications in polymer synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C19H24O6 |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 3957-22-0 |

| EINECS Number | 223-553-1 |

| Purity | Typically ≥95% |

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have demonstrated strong antioxidant capabilities. For example, studies have shown that certain benzenediol derivatives can scavenge free radicals effectively . While direct evidence for the antioxidant activity of 1,3-benzenedimethanol is not extensively documented, its chemical structure suggests it may possess similar properties.

The mechanism by which benzenediol derivatives exert their biological effects often involves the modulation of enzymatic activities and cellular pathways. For instance, some compounds inhibit key enzymes such as tyrosinase, which is involved in melanin production—an important factor in skin pigmentation and related disorders . The inhibition of such enzymes can lead to reduced melanin synthesis and potential therapeutic applications for hyperpigmentation disorders.

Study on Lichen-Derived Compounds

A notable study investigated the cytotoxic effects of lichen-derived compounds on various cancer cell lines. The bioactive fractions demonstrated significant cytotoxicity through mechanisms involving apoptosis induction and inhibition of angiogenesis . While this study did not focus directly on 1,3-benzenedimethanol, it highlights the biological relevance of related compounds.

Synthesis and Applications

In addition to its biological activities, 1,3-benzenedimethanol is utilized in the synthesis of high-performance polymers and pharmaceuticals. It serves as a building block for chiral amines and alcohols and acts as a catalyst in polymerization reactions . Its role in enhancing material properties such as thermal stability further underscores its importance in industrial applications.

Scientific Research Applications

1,3-Benzenedimethanol exhibits potential biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Properties : Compounds with similar structures have demonstrated strong antioxidant capabilities. Although direct evidence for the antioxidant activity of this specific compound is limited, its chemical structure suggests potential efficacy in scavenging free radicals and preventing oxidative stress-related diseases .

- Anticancer Effects : Related studies have shown that certain benzenediol derivatives can induce apoptosis in cancer cell lines. While specific studies on 1,3-benzenedimethanol are scarce, the biological relevance of structurally similar compounds indicates its potential in cancer therapy.

Applications in Synthesis

1,3-Benzenedimethanol serves as a versatile building block in various chemical syntheses:

- Pharmaceutical Synthesis : It has been utilized in the synthesis of chiral amines and alcohols, which are critical intermediates in drug development. Its role as a reagent in synthesizing pharmaceuticals highlights its importance in medicinal chemistry .

- Polymer Production : The compound is also employed as a catalyst in polymerization reactions, particularly for producing high-performance polymers such as polyurethanes. Its ability to enhance material properties like thermal stability makes it valuable in industrial applications .

Case Studies

Several studies illustrate the applications and efficacy of 1,3-benzenedimethanol:

-

Antioxidant Activity Study :

- A study investigating the antioxidant properties of benzenediol derivatives found that compounds with similar structures effectively scavenge free radicals and inhibit key enzymes involved in oxidative stress. This suggests that 1,3-benzenedimethanol may exhibit comparable properties.

-

Cytotoxicity Research :

- Research on lichen-derived compounds demonstrated significant cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and inhibition of angiogenesis. Although not directly focused on 1,3-benzenedimethanol, these findings underscore the biological relevance of related compounds.

- Polymer Synthesis Application :

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares physical properties of the target compound with structurally related benzenedimethanol isomers and a tert-butyl-substituted benzaldehyde derivative:

*Inferred based on steric disruption from the isopropylidene bridge lowering melting point compared to linear isomers.

Key Observations :

- The 1,4-Benzenedimethanol isomer has a significantly higher melting point (116–119°C) than 1,3-Benzenedimethanol (56–60°C), attributed to tighter crystal packing in the para-substituted structure .

- The target compound’s isopropylidene group likely reduces melting point further due to steric bulk, though exact data is unavailable.

- The tert-butyl-substituted derivative in has a much higher molar mass (478.58 g/mol) and predicted boiling point (613.4°C), highlighting how bulky substituents increase thermal stability.

Chemical Reactivity and Acidity

- Hydroxy Group Reactivity: The 2-hydroxy groups in the target compound are ortho to the isopropylidene bridge, which may sterically hinder nucleophilic reactions (e.g., esterification) compared to unsubstituted 1,3-Benzenedimethanol. Inferred pKa: Ortho-hydroxy groups in phenolic analogs (e.g., resorcinol, pKa ~9.3) are less acidic than meta or para isomers due to intramolecular hydrogen bonding. The target compound’s hydroxy groups may exhibit similar behavior, with a pKa slightly higher than 8.84 (as seen in a tert-butyl-substituted benzaldehyde derivative ).

Synthetic Considerations :

Research Findings and Gaps

- Inferred Properties : The absence of direct experimental data on the target compound necessitates reliance on structural analogs. For example, the isopropylidene group’s impact on solubility and reactivity aligns with trends observed in tert-butyl-substituted compounds .

- Synthetic Challenges : Steric hindrance may necessitate optimization of reaction conditions, such as higher temperatures or catalysts, as seen in .

- Potential Studies: Future work should focus on synthesizing the compound and measuring properties like melting point, solubility, and pKa to validate inferred data.

Preparation Methods

Preparation Methods

General Synthetic Approach

The compound is structurally characterized by two 1,3-benzenedimethanol units linked via a 1-methylethylidene bridge, with multiple hydroxyl groups. The synthesis typically involves:

- Formation of the bisphenol core with hydroxymethyl substituents.

- Introduction of the isopropylidene (1-methylethylidene) linkage.

- Controlled hydroxymethylation to achieve the tetrahydroxy substitution pattern.

Common Synthetic Routes

Condensation of Phenolic Precursors with Acetone

A widely used method involves the acid-catalyzed condensation of 2,6-dihydroxymethylphenol derivatives with acetone or acetone derivatives. This reaction forms the isopropylidene bridge linking two phenolic units. The process typically proceeds under controlled acidic conditions to avoid over-condensation or polymerization.

- Reaction conditions: Acid catalyst (e.g., hydrochloric acid or sulfuric acid), moderate temperature (50–80 °C), and controlled stoichiometry of acetone to phenol derivatives.

- Outcome: Formation of 1,3-benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy-] with high selectivity.

Hydroxymethylation of Bisphenol Intermediates

Hydroxymethylation is achieved by reaction with formaldehyde or paraformaldehyde under basic or acidic conditions to introduce hydroxymethyl groups (-CH2OH) at the 2,6-positions of the phenol rings.

- Reagents: Formaldehyde (aqueous or paraformaldehyde), base (e.g., sodium hydroxide) or acid catalyst.

- Conditions: Mild temperature (room temperature to 60 °C), aqueous or mixed solvent systems.

- Notes: Controlling the degree of hydroxymethylation is critical to avoid over-substitution or cross-linking.

Reduction of Corresponding Aldehydes or Esters

An alternative approach involves the reduction of bis(aldehyde) or bis(ester) precursors to the corresponding bis(hydroxymethyl) derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Advantages: High selectivity and yield.

- Disadvantages: Requires careful handling of strong reducing agents and anhydrous conditions.

Industrial Considerations

- Avoidance of Aluminum Byproducts: Some older methods using lithium aluminum hydride produce aluminum-containing waste, which is environmentally and economically disadvantageous.

- Water Sensitivity: Certain reduction steps require anhydrous conditions to prevent side reactions.

- Scalability: Acid-catalyzed condensation and hydroxymethylation are preferred for industrial scale due to simpler reaction setups and fewer hazardous reagents.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) | Purity Achieved (%) |

|---|---|---|---|---|---|

| Acid-catalyzed condensation with acetone | Acetone, acid catalyst, 50–80 °C | Simple, scalable | Requires acid handling | 75–85 | ≥95 |

| Hydroxymethylation with formaldehyde | Formaldehyde, base or acid catalyst | Controlled substitution | Risk of over-substitution | 70–80 | ≥95 |

| Reduction of aldehyde/ester precursors | NaBH4 or LiAlH4, anhydrous conditions | High selectivity and purity | Hazardous reagents, costly | 80–90 | ≥98 |

Research Findings and Optimization

- Catalyst Selection: Studies indicate that using milder acid catalysts such as p-toluenesulfonic acid can improve selectivity and reduce side reactions during condensation.

- Solvent Effects: Mixed solvent systems (e.g., water-ethanol mixtures) enhance solubility of intermediates and improve reaction rates in hydroxymethylation steps.

- Temperature Control: Maintaining moderate temperatures prevents polymerization and degradation of sensitive hydroxymethyl groups.

- Purification: Crystallization and chromatographic techniques are employed post-synthesis to achieve ≥95% purity required for pharmaceutical and polymer applications.

Q & A

Basic: What are the key synthetic routes for 1,3-Benzenedimethanol derivatives, and how can purity be ensured?

Answer:

Synthesis of 1,3-Benzenedimethanol derivatives typically involves multi-step organic reactions, such as alkylation or condensation of substituted benzene precursors. For example, highlights the use of tert-butylamino and benzyloxy groups in structurally similar compounds, suggesting that protecting group strategies (e.g., benzyl ethers) are critical to prevent hydroxyl group interference during synthesis . To ensure purity:

- Chromatographic methods : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to resolve intermediates and final products, as demonstrated in for benzophenone analogs .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility data from NIST Chemistry WebBook ( ) .

Basic: How can the hydroxyl and methylidene functional groups in this compound be characterized spectroscopically?

Answer:

- FT-IR : Hydroxyl (-OH) stretches appear as broad peaks near 3200–3600 cm⁻¹, while methylidene (C=CH₂) vibrations show around 1650–1680 cm⁻¹. provides reference spectral data for benzenemethanol derivatives .

- NMR : Use -NMR to resolve aromatic protons (6.5–8.0 ppm) and methylidene protons (5.5–6.5 ppm). -NMR distinguishes carbonyl carbons (190–210 ppm) and quaternary carbons in the methylethylidene group .

Advanced: How can conflicting solubility or stability data for this compound be resolved in experimental design?

Answer:

Contradictions in solubility/stability often arise from impurities or environmental factors (e.g., light, temperature). Methodological steps:

- Controlled stability studies : Store samples at 0–6°C (as in for similar benzenemethanol derivatives) and monitor degradation via LC-MS .

- DFT calculations : Model solvation effects using COSMO-RS to predict solubility in polar solvents like DMSO or ethanol, aligning with computational frameworks in .

Advanced: What strategies optimize the yield of 5,5'-(1-methylethylidene)bis[2-hydroxy- derivatives in condensation reactions?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity, as seen in for tert-butylamino-substituted analogs .

- AI-driven process optimization : Use COMSOL Multiphysics ( ) to simulate reaction kinetics and identify ideal temperature/pressure conditions .

- In-situ monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: How can researchers validate the environmental or biological activity of this compound while addressing data reproducibility challenges?

Answer:

- Standardized bioassays : Follow protocols in for endocrine-disrupting analogs (e.g., bisphenol A), using cell lines like MCF-7 for estrogenicity screening .

- Interlaboratory validation : Share reference standards (e.g., USP-grade materials in ) to harmonize analytical conditions .

- Meta-analysis : Use bibliometric tools () to compare published datasets and identify confounding variables (e.g., pH, solvent polarity) .

Methodological: What separation techniques are recommended for isolating isomers or byproducts of this compound?

Answer:

- Membrane separation : Apply nanofiltration (, RDF2050104) to separate isomers based on molecular weight and polarity .

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients, as validated for benzenedimethanol derivatives in .

Theoretical: How can computational chemistry guide the design of derivatives with enhanced thermal stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.